1-(Isocyanatomethyl)-3-methoxybenzene
Overview
Description
1-(Isocyanatomethyl)-3-methoxybenzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3)
Scientific Research Applications
1-(Isocyanatomethyl)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the production of polymers and resins, particularly in the formation of polyurethane foams and coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the manufacture of adhesives, sealants, and elastomers due to its reactivity with polyols and polyamines.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that isocyanates, a group to which this compound belongs, are often used in the production of polyurethanes . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which have applications in various industries, including paints, coatings, and adhesives .
Mode of Action
The mode of action of 1-(Isocyanatomethyl)-3-methoxybenzene is likely related to its isocyanate group. Isocyanates are highly reactive and can form bonds with various substances. In the case of polyurethane production, isocyanates react with polyols in a process called polymerization, resulting in the formation of urethane linkages that make up the backbone of the polyurethane polymer .
Biochemical Pathways
In the context of polyurethane production, the primary pathway is the polymerization reaction between isocyanates and polyols .
Result of Action
The primary result of the action of this compound is the formation of polyurethane polymers when it reacts with polyols . These polymers have various applications, including the production of foams, adhesives, paints, and coatings.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the polymerization reaction with polyols can be influenced by temperature, humidity, and the presence of catalysts . Additionally, the stability of the resulting polyurethane can be affected by environmental conditions such as heat, light, and moisture.
Biochemical Analysis
Biochemical Properties
Isocyanates, a group of compounds to which it belongs, are known to react with amines, alcohols, and water, forming ureas, carbamates, and carbon dioxide respectively
Cellular Effects
Isocyanates are known to cause cellular toxicity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of varying dosages of 1-(Isocyanatomethyl)-3-methoxybenzene in animal models have not been reported. Isocyanates are known to cause respiratory and dermal sensitization, and their effects can vary with dosage .
Metabolic Pathways
Isocyanates are metabolized in the body through conjugation with glutathione, leading to the formation of mercapturic acids
Transport and Distribution
Isocyanates are lipophilic and can diffuse across cell membranes
Subcellular Localization
Given its lipophilic nature, it could potentially localize to lipid-rich areas such as the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzylamine with phosgene or a phosgene equivalent, such as triphosgene, to introduce the isocyanate group. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of protective atmospheres, such as nitrogen or argon, is essential to prevent moisture from reacting with the isocyanate group, which can lead to the formation of ureas and other by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amides, respectively.
Substitution Reactions: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as alcohols (e.g., methanol, ethanol), amines (e.g., methylamine, ethylamine), and water are commonly used. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (e.g., chlorine, bromine) are used under acidic conditions.
Major Products Formed:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amides: Formed from the reaction with water.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
- 1,3-bis(isocyanatomethyl)benzene
- Isocyanatoethyl methacrylate
- Hexamethylene diisocyanate
- Toluene diisocyanate
- Methylenediphenyl diisocyanate
Properties
IUPAC Name |
1-(isocyanatomethyl)-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-2-3-8(5-9)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGAJMDRYUIPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394599 | |
Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57198-56-8 | |
Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.